Farnesene

Description

Propriétés

Numéro CAS |

125037-13-0 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

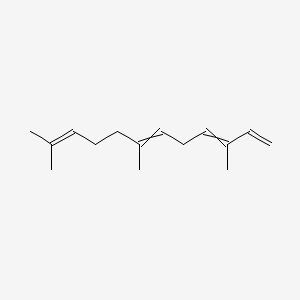

3,7,11-trimethyldodeca-1,3,6,10-tetraene |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3 |

Clé InChI |

CXENHBSYCFFKJS-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C |

SMILES canonique |

CC(=CCCC(=CCC=C(C)C=C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Substrate Utilization and Process Optimization

A prominent method for β-farnesene production involves microbial fermentation using agricultural waste substrates. For instance, sugar sorghum stalks and sugarcane bagasse (Caulis Sacchari sinensis waste residue) have been employed as low-cost carbon sources. The process begins with juice extraction from sugar sorghum stalks, followed by concentration to a 20–25% water content. This concentrated juice is mixed with sugarcane bagasse at ratios ranging from 1:1 to 3:1 (w/w), creating a nutrient-rich fermentation medium.

The fermentation employs Saccharomyces cerevisiae (strain CICC No. 32475), which metabolizes the sugars into β-farnesene under controlled conditions. Key parameters include:

-

Temperature : 37°C

-

pH : 5–6 (regulated using NaOH)

-

Aeration : 100–400 mL/min

Post-fermentation, flocculants like chitosan (0.75 g/L) and sodium alginate (0.125 g/L) are added to separate β-farnesene from the broth. Yields vary between 516–750 mg/L depending on substrate ratios and fermentation duration (20–50 hours).

Table 1: Impact of Substrate Ratios on β-Farnesene Yield

| Substrate Ratio (Sorghum:Bagasse) | Fermentation Time (h) | Inoculum Concentration (%) | Yield (mg/L) |

|---|---|---|---|

| 1:1 | 20 | 6 | 556 |

| 3:1 | 40 | 15 | 698 |

| 3:1 | 50 | 20 | 730 |

Strain Engineering for Enhanced Productivity

Enzyme engineering has emerged as a pivotal strategy to boost β-farnesene yields. The farnesene synthase (FS) from Artemisia annua (AaFS) catalyzes the conversion of farnesyl pyrophosphate (FPP) to β-farnesene. Structural studies reveal that residue L326 in AaFS plays a critical role in substrate binding. The L326I variant increases β-farnesene production from 450.65 mg/L to 3,877.42 mg/L in microbial hosts.

Additionally, residue W299 determines product stereochemistry. Mutating W299 to smaller residues (e.g., alanine) shifts the product to α-farnesene, while Y402 modifications lead to monocyclic α-bisabolol formation. These findings highlight the potential for tailoring this compound synthases to produce specific isomers.

Chemical Synthesis Pathways

Acid-Catalyzed Cyclization of Farnesol

Traditional chemical synthesis involves the cyclization of farnesol, a sesquiterpene alcohol, under acidic conditions. For example, treatment with phosphoric acid or zeolites induces intramolecular cyclization to form α-farnesene. However, this method suffers from low selectivity and generates multiple by-products, necessitating costly purification steps.

Pyrolysis of Precursors

Pyrolysis of nerolidol or geranyl acetone at high temperatures (300–400°C) produces β-farnesene through thermal decomposition. While this approach offers rapid synthesis, it requires energy-intensive conditions and yields are often suboptimal (<50%).

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of this compound Production Methods

| Method | Yield (mg/L) | Cost | Selectivity | Scalability |

|---|---|---|---|---|

| Microbial Fermentation | 516–3,877 | Low | High | High |

| Chemical Synthesis | N/A | High | Low | Moderate |

| Pyrolysis | <50% | Moderate | Moderate | Low |

Microbial fermentation outperforms chemical methods in cost-efficiency and scalability, particularly when using waste-derived substrates. Enzyme engineering further enhances yields, making biosynthesis the preferred industrial approach .

Analyse Des Réactions Chimiques

Types of Reactions

Farnesene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated and aminated derivatives.

Applications De Recherche Scientifique

Farnesene has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It plays a role in the study of plant metabolism and the biosynthesis of terpenes.

Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and taste.

Mécanisme D'action

The mechanism of action of Farnesene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing processes such as cell growth and differentiation. Its effects are mediated through binding to specific receptors and modulating the activity of enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Nerolidol : Unlike this compound, nerolidol is a linear alcohol with applications in cosmetics and pharmaceuticals. PmSTPS2 produces 48.33% nerolidol compared to 5.07% β-farnesene in enzymatic assays .

- Farnesol : A this compound derivative, farnesol is critical in juvenile hormone biosynthesis in insects and exhibits antimicrobial activity .

- (E)-Caryophyllene : A bicyclic sesquiterpene with anti-inflammatory properties, distinct from this compound’s acyclic structure .

Functional Roles in Ecology and Industry

Contrasting Findings :

- β-Farnesene emission is context-dependent.

- α-Farnesene dominates in banana cultivars (e.g., Pacific Plantain emits 799.6 ng/µl of (Z,E)-α-farnesene), whereas β-farnesene is scarce .

Production Efficiency and Challenges

*PmSTPS1 enzymatic conversion rate .

Q & A

Q. What are the primary biosynthetic pathways for farnesene in plants and microorganisms?

this compound is synthesized via two major pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In microbial systems like Saccharomyces cerevisiae, overexpression of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) and this compound synthase enhances production. For example, engineered Yarrowia lipolytica strains using lipid substrates (e.g., oleic acid) achieved α-farnesene titers of 104.3 g/L in industrial fermentations .

Q. What analytical methods are commonly used to quantify this compound in biological samples?

- Gas chromatography-mass spectrometry (GC-MS) : Standard for detecting α- and β-farnesene isomers in plant volatiles (e.g., apple peels) and microbial cultures .

- Solid-phase microextraction (SPME)-GC-MS : Optimized for low-concentration volatile sampling, with recovery rates of 5–10% for (E)-β-farnesene in spruce needle studies .

Q. How does this compound contribute to plant-pathogen interactions?

this compound exhibits antifungal activity (e.g., inhibition of Candida albicans growth) and acts as a herbivore deterrent by attracting natural predators of aphids. In apples, α-farnesene oxidation products correlate with superficial scald susceptibility .

Q. What are the key chemical properties influencing this compound stability?

- Isomerization : α-(E,E)-farnesene (C15H24) and β-(E)-farnesene differ in double-bond positions, affecting reactivity .

- Oxidation : α-farnesene degrades into 6-methyl-5-hepten-2-one (6-MHO) under aerobic conditions, accelerating fruit quality loss during storage .

Advanced Research Questions

Q. How can metabolic engineering strategies optimize this compound yield in microbial systems?

- Substrate optimization : Oleic acid in Yarrowia lipolytica increased α-farnesene production to 28.9 g/L in 5 L fermenters .

- Codon optimization : Engineered Escherichia coli strains with heterologous MVA pathways achieved 1.1 g/L this compound .

- Byproduct reduction : Knockout of squalene synthase in S. cerevisiae minimized competing pathways .

Q. How do genetic factors regulate α-farnesene production in apple superficial scald?

- Quantitative Trait Loci (QTLs) : A major QTL on linkage group 10 co-locates with MdAFS1 (α-farnesene synthase-1).

- Parental contribution : The Granny Smith apple lineage produces 3× higher α-farnesene than Royal Gala due to GS-derived QTLs .

Q. What experimental designs address contradictions in this compound’s role in postharvest physiology?

- Factorial designs : Test interactions between storage conditions (e.g., temperature, O2/CO2 levels) and fruit maturity stages.

- Scald severity metrics : Combine GC-MS for α-farnesene/6-MHO quantification with visual scoring of browning .

Q. How do reaction kinetics of this compound with atmospheric oxidants inform environmental studies?

- OH radical reactions : α-farnesene reacts at k(OH) = 2.19 × 10⁻¹⁰ cm³/molecule/s (313–423 K), with negligible temperature dependence.

- Ozone reactions : Arrhenius parameters for β-farnesene (k(O₃) = 1.81 × 10⁻¹² exp[−2347/T]) predict atmospheric lifetimes of hours in polluted regions .

Q. What methodologies resolve variability in this compound quantification across studies?

Q. How can this compound analogs improve pest management strategies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.